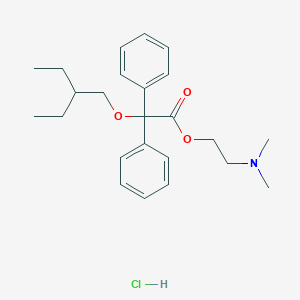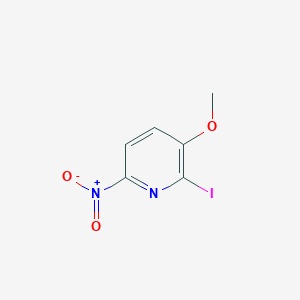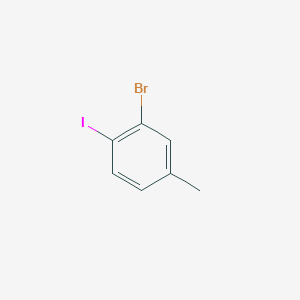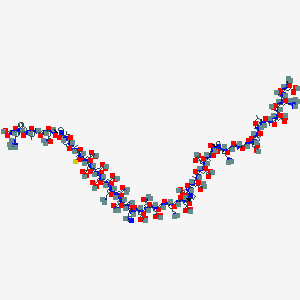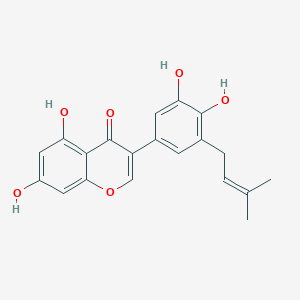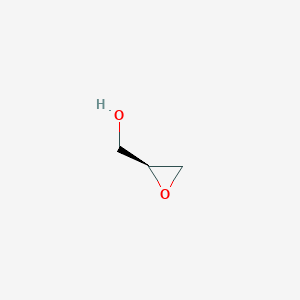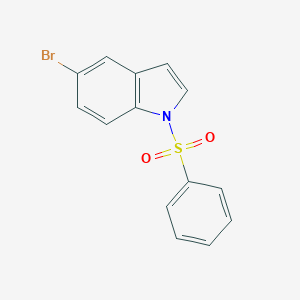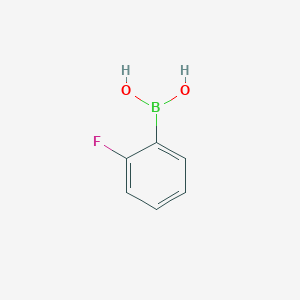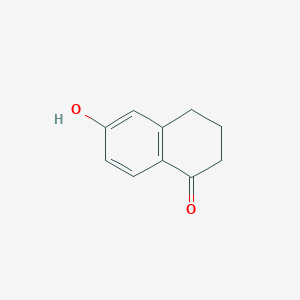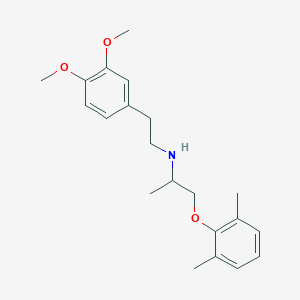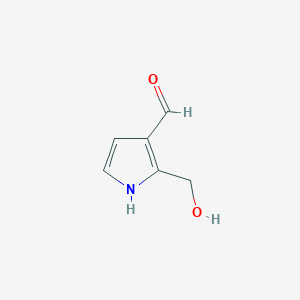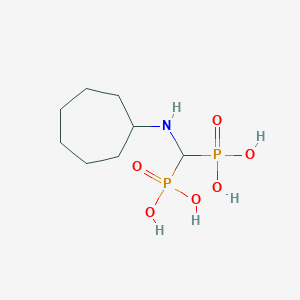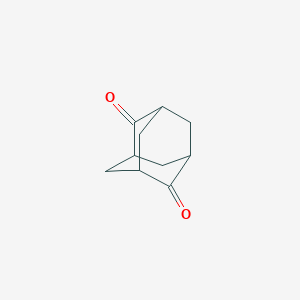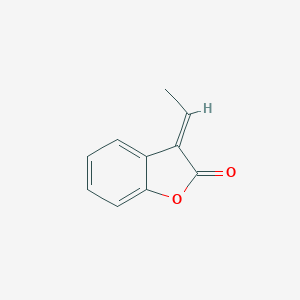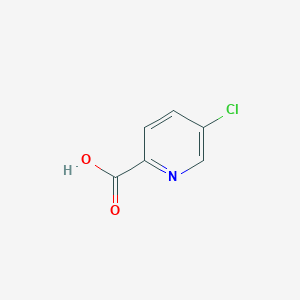
5-chloropyridine-2-carboxylic Acid
概要
説明
Synthesis Analysis
The synthesis of derivatives related to 5-chloropyridine-2-carboxylic acid involves novel methodologies that yield complex compounds with potential anti-cancer activities and other significant properties. For example, a study presents the synthesis of six novel complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives, showcasing the versatility of this compound in creating substances with potential therapeutic benefits (Qiao et al., 2021).
科学的研究の応用
Synthesis of Pyridines for Pesticide and Medicinal Chemistry : Using 6-chloronicotinic acid, researchers have synthesized a variety of 2,5-disubstituted pyridines, which are useful in the pesticide industry and medicinal chemistry. These pyridines have been synthesized with improved yields and easier access, indicating the potential of 5-chloropyridine-2-carboxylic acid derivatives in these fields (Cabanal-Duvillard & Berrien, 1999).
Enhancing Alkene Oxidation : Carboxylic acids, like 5-chloropyridine-2-carboxylic acid, can enhance the rate and selectivity of alkene oxidations. This process results in moderate to high conversions and selectivities for specific acids, showcasing its potential in chemical synthesis (Morris et al., 2014).
Synthesis of 6-Aminonicotinic Acid : The electrochemical hydrogenation and carboxylation of 2-amino-5-chloropyridine in a dimethylformamide solution have been used to effectively synthesize 6-aminonicotinic acid. This process yields good results and highlights the usefulness of 5-chloropyridine-2-carboxylic acid in creating valuable compounds (Raju, Mohan, & Reddy, 2003).
Crystal Structure Formation : In the crystallization process, 2-amino-5-chloropyridine-benzoic acid forms a twisted ring with a twisted carboxyl group. This formation results in cyclic hydrogen-bonded motifs and stabilizes the crystal structure through weak hydrogen bonds. This finding is significant in understanding the structural properties of such compounds (Hemamalini & Fun, 2010).
Antibacterial Activity : Derivatives of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid have shown moderate to good antibacterial activity. This indicates the potential of compounds derived from 5-chloropyridine-2-carboxylic acid in the development of new antibacterial agents (Babu et al., 2016).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
特性
IUPAC Name |
5-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLOKYIYZIOIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376529 | |
| Record name | 5-chloropyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloropyridine-2-carboxylic Acid | |
CAS RN |
86873-60-1 | |
| Record name | 5-chloropyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

